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molecular formula C17H25N3O5 B8298702 diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate

diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate

Cat. No. B8298702
M. Wt: 351.4 g/mol
InChI Key: HGVYXVBMCUNZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972975

Procedure details

Sodium hydride (52 mg of 60% oil dispersion, 1.30 mmol) was added to a solution of 310 mg (1.43 mmol) of diethyl acetamidomalonate in 2.0 mL of N,N-dimethylformamide. After 30 min, 72 mg (0.20 mmol) of tetrabutylammonium iodide was added followed by 200 mg (0.65 mmol) of 6 -(2-methanesulfonyloxyethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine in 1.0 mL of N,N-dimethylformamide. The reaction was stirred at room temperature for 30 min, at 60° C. for 20 h, and at room temperature for 3 d. The reaction was diluted with 30. mL of ethyl acetate and washed with 15 mL each of saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride. The aqueous layers were extracted in succession with 30 mL of ethyl acetate. The combined organic layers were dried (sodium sulfate), decanted, and evaporated. The crude product was purified by flash column chromatography on 15 g of silica gel, eluting with 300 mL of 10% ethyl acetate in dichloromethane to give 243 mg (87% yield) of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate as a tan solid.
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
6 -(2-methanesulfonyloxyethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
catalyst
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([NH:6][CH:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:5])[CH3:4].CS(O[CH2:23][CH2:24][C:25]1[N:30]=[C:29]([N:31]2C(C)=CC=C2C)[CH:28]=[C:27]([CH3:38])[CH:26]=1)(=O)=O>CN(C)C=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:3]([NH:6][C:7]([CH2:23][CH2:24][C:25]1[CH:26]=[C:27]([CH3:38])[CH:28]=[C:29]([NH2:31])[N:30]=1)([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:5])[CH3:4] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
310 mg
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
6 -(2-methanesulfonyloxyethyl)-4-methyl-2-(2,5-dimethylpyrrol-1-yl)pyridine
Quantity
200 mg
Type
reactant
Smiles
CS(=O)(=O)OCCC1=CC(=CC(=N1)N1C(=CC=C1C)C)C
Step Three
Name
Quantity
72 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 30 min, at 60° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 3 d
Duration
3 d
ADDITION
Type
ADDITION
Details
The reaction was diluted with 30
WASH
Type
WASH
Details
mL of ethyl acetate and washed with 15 mL each of saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted in succession with 30 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on 15 g of silica gel
WASH
Type
WASH
Details
eluting with 300 mL of 10% ethyl acetate in dichloromethane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CCC1=NC(=CC(=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 243 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 106.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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